2-(3-methoxyphenyl)-4aH-quinazolin-4-one
Description
Quinazolin-4(3H)-one derivatives are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including analgesic, antioxidant, and anticancer properties . The compound 2-(3-methoxyphenyl)-4aH-quinazolin-4-one features a quinazolinone core substituted at the 2-position with a 3-methoxyphenyl group. This structural motif is critical for modulating biological activity, as electron-donating groups like methoxy enhance binding affinity to target receptors or enzymes .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9,12H,1H3 |
InChI Key |
VIFDDYSJWJDRPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=O)C3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications of this reaction have been employed, including the use of formic acid or different amines instead of amides . Additionally, microwave-induced synthesis using formamide has been explored to enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one may involve the use of green chemistry approaches to minimize environmental impact. For example, the utilization of deep eutectic solvents (DES) and microwave-induced synthesis has been reported for the preparation of similar compounds . These methods offer advantages such as reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Analgesic Activity
- 2-Phenylquinazolin-4(3H)-one : Exhibited 85% inhibition in acetic acid-induced writhing tests, outperforming aspirin (65%) and indomethacin (75%) .
- 3a-(4-Chlorophenyl)-dihydroimidazo-quinazolinone: Demonstrated µ-opioid receptor (µOR) docking scores comparable to morphine (-9.2 kcal/mol vs. -9.5 kcal/mol) and favorable blood-brain barrier (BBB) permeation (logBB = 0.45) .
- Target Compound (2-(3-methoxyphenyl)-4aH-quinazolin-4-one) : While direct data is unavailable, the 3-methoxy group may enhance µOR affinity due to improved hydrophobic interactions, as seen in morphine derivatives .
Antioxidant Activity
Cytotoxic Activity
- 2-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one : Displayed IC50 = 8.7 µM against MCF-7 breast cancer cells, attributed to tubulin polymerization inhibition .
Pharmacokinetic and Drug-Likeness Profiles
- 2-(4-Methoxyphenyl)quinazolin-4(3H)-one : Moderate BBB permeability (logBB = -0.3) due to polar surface area (PSA = 55 Ų) .
Key Research Findings and Implications
Substituent Position Matters : Para-substituted methoxy groups (e.g., 4-methoxy) improve solubility, while meta-substitution (3-methoxy) may optimize receptor binding .
Fused Heterocycles Enhance Potency: The dihydroimidazole-fused quinazolinone in achieved morphine-like analgesia, highlighting the value of structural complexity .
Thiol and Trimethoxy Derivatives : These groups introduce redox activity (antioxidant) and cytotoxicity, respectively, expanding therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
